molecular formula C20H11Cl2F3N2O B2683165 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile CAS No. 252059-80-6

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2683165
CAS No.: 252059-80-6
M. Wt: 423.22
InChI Key: UNRYZZRZHOLWJP-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor in the synthesis of novel, potent kinase inhibitors. The structure incorporates several privileged pharmacophores, including the 2,6-dichlorobenzyl and 3-trifluoromethylphenyl moieties, which are known to contribute to high-affinity binding and optimal pharmacokinetic properties in drug candidates. This compound is a critical building block for the development of targeted therapies, particularly in the field of oncology where kinase inhibition is a cornerstone strategy . Researchers utilize this carbonitrile to efficiently construct complex dihydropyridone scaffolds that mimic ATP and compete for the kinase active site, thereby blocking aberrant signaling pathways that drive disease progression. Its mechanism of action, when incorporated into a final active pharmaceutical ingredient (API), typically involves the potent and selective inhibition of specific protein kinases. For instance, closely related structural analogs have been designed and evaluated as inhibitors of pivotal kinases like Bcr-Abl, which is a validated target for chronic myeloid leukemia (CML) and other compounds targeting similar pathways are actively researched . The presence of the carbonitrile group offers a versatile handle for further chemical elaboration, making it an invaluable tool for generating structure-activity relationship (SAR) data and optimizing lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N2O/c21-16-5-2-6-17(22)15(16)11-27-18(8-7-13(10-26)19(27)28)12-3-1-4-14(9-12)20(23,24)25/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRYZZRZHOLWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow microreactor systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Target Compound and Analogues

Compound Name Position 1 Position 2 Position 3 Position 6 Key Functional Features
Target Compound (2,6-Dichlorophenyl)methyl Oxo (dihydropyridinone) Carbonitrile 3-(Trifluoromethyl)phenyl High lipophilicity, strong electron-withdrawing effects
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Not specified (likely H) 2-Oxopropoxy Carbonitrile Chlorothiophenyl Ether linkage, sulfur-containing aryl group
Furo[2,3-b]pyridine derivatives Varies Fused furan ring Carbonitrile Heteroaryl substituents Planar fused-ring system

Key Observations :

  • Position 1 : The target compound’s bulky (2,6-dichlorophenyl)methyl group may hinder rotational freedom compared to simpler substituents in analogues.
  • Position 2: The cyclic dihydropyridinone (target) vs. 2-oxopropoxy ( compounds) alters hydrogen-bonding capacity and ring planarity.

Electronic and Spectroscopic Differences

NMR Chemical Shift Analysis

  • highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts in analogues . For the target compound, the CF₃ and Cl groups are expected to deshield adjacent protons, creating distinct NMR profiles compared to chlorothiophenyl or furan-containing derivatives.

Electronic Effects:

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the aromatic ring, reducing electron density at position 5.
  • Chlorothiophenyl : Combines electron-withdrawing Cl and electron-donating sulfur, creating a balanced electronic environment .

Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:

  • Antibacterial Activity : ’s 6-(chlorothiophenyl) derivatives show moderate antibacterial effects, likely due to sulfur’s role in disrupting bacterial membranes . The target compound’s CF₃ group may enhance activity via increased lipophilicity.
  • Cytotoxicity: Pyridine-3-carbonitriles in exhibit cytotoxicity, possibly mediated by CN group interactions with cellular targets. The target compound’s dihydropyridinone core may confer additional selectivity .

Table 2: Hypothetical Property Comparison

Property Target Compound 6-(Chlorothiophenyl) Derivatives Furo[2,3-b]pyridines
LogP (Lipophilicity) High (CF₃, Cl) Moderate (Cl, S) Low to moderate
Hydrogen Bonding Strong (2-oxo, CN) Moderate (2-oxopropoxy) Weak (furan ring)
Metabolic Stability High (CF₃ resists oxidation) Moderate Low

Methodological Considerations

  • Lumping Strategy : suggests grouping compounds with similar substituents (e.g., electron-withdrawing groups) for streamlined analysis . However, the target compound’s unique CF₃ and dichlorophenyl groups warrant individual evaluation.
  • Synthetic Routes : Unlike ’s Thorpe-Ziegler cyclization , the target compound may require regioselective substitutions to install its complex aryl groups.

Biological Activity

1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H14Cl2F3NO\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}\text{O}

This structure features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular and neurological contexts.

Pharmacological Properties

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity and membrane penetration, potentially increasing antimicrobial efficacy. However, specific data on this compound's antimicrobial activity remains limited.

2. Anticancer Activity
Research indicates that dihydropyridine derivatives show promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models.

3. Cardiovascular Effects
Dihydropyridine derivatives are widely recognized as calcium channel blockers. They can modulate calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. The specific effects of this compound on cardiovascular health require further investigation through clinical studies.

The mechanisms underlying the biological activities of this compound are likely multifactorial:

  • Calcium Channel Modulation : Similar compounds have been shown to bind to L-type calcium channels, inhibiting calcium entry into cells and thereby affecting muscle contraction and neurotransmitter release.
  • Apoptosis Induction : Evidence suggests that certain dihydropyridine derivatives can activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies

Several studies highlight the biological activity of related compounds:

StudyFindings
Naghiyev et al. (2020)Investigated structural analogs showing significant anticancer activity in vitro against various cancer cell lines.
Khalilov et al. (2022)Reported on the cardiovascular effects of dihydropyridine derivatives, noting their potential as antihypertensive agents.
PubChem DatabaseLists various derivatives with reported biological activities including antimicrobial and anticancer effects.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Key parameters include temperature control (80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution at the dichlorophenyl site), and stoichiometric ratios (1:1.2 for dichlorophenylmethyl precursors to avoid side products). Multi-step protocols with intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) are recommended to achieve >85% purity. Reaction time optimization (8–12 hours) balances yield and decomposition risks .

Q. Which analytical techniques are essential for structural characterization?

Combine ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 115–125 ppm for nitrile carbons), FT-IR (C≡N stretch at ~2220 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography resolves stereochemical ambiguities, particularly the orientation of the trifluoromethylphenyl group, by analyzing intermolecular interactions like π-stacking distances (3.5–3.8 Å) .

Q. How does the compound react under varying pH or temperature conditions?

The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (pH < 3), while the dihydropyridine ring is prone to oxidation at elevated temperatures (>100°C). Stability studies should employ HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track degradation products. Buffered solutions (pH 7.4) mimic physiological stability for preclinical assessments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents at the 2,6-dichlorophenyl and trifluoromethylphenyl positions. Evaluate biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with computational descriptors (logP, polar surface area). Use multivariate regression to identify pharmacophoric features. For example, replacing trifluoromethyl with methoxy groups may reduce hydrophobicity but improve solubility .

Q. How can contradictions between in vitro antimicrobial activity and computational docking predictions be resolved?

Conduct dose-response assays (MIC/MBC) across multiple bacterial strains to confirm bioactivity thresholds. Validate docking models using co-crystallization data or molecular dynamics simulations (>100 ns) to assess binding mode stability. Cross-validate with alanine scanning mutagenesis of target proteins to identify critical binding residues. Discrepancies may arise from off-target effects or solvent accessibility differences in vivo vs. in silico environments .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Employ asymmetric catalysis (e.g., chiral BINOL-phosphoric acids) during cyclization steps to induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Continuous flow reactors improve reproducibility by maintaining precise temperature and mixing ratios .

Q. How does hydrogen bonding influence the compound’s crystal packing?

X-ray diffraction reveals intermolecular N–H···O and C–H···F interactions (2.8–3.2 Å distances) that stabilize the lattice. Use Mercury software to analyze packing motifs and Hirshfeld surfaces. Solvent inclusion (e.g., methanol) during crystallization can alter hydrogen-bonding networks and polymorphism .

Q. What role do solvent effects play in reaction mechanisms?

Solvents with high polarity indices (e.g., DMSO) stabilize charge-separated intermediates during cyclization. Kinetic studies (UV-Vis monitoring at 300 nm) show that protic solvents (e.g., ethanol) accelerate proton transfer steps. Solvent-free mechanochemical synthesis may reduce side reactions but requires optimization of grinding time and pressure .

Q. How can computational modeling predict metabolic pathways?

Use in silico tools (e.g., Schrödinger’s MetaSite) to identify cytochrome P450 oxidation sites (e.g., benzylic C–H bonds). Validate predictions with LC-MS/MS analysis of hepatic microsome incubations. Free energy calculations (QM/MM) assess activation barriers for nitro-reduction or glutathione conjugation .

Q. What methodologies assess stability under physiological conditions?

Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to study hydrolysis. Plasma stability assays (37°C, 4 hours) quantify degradation via LC-MS. Accelerated stability studies (40°C/75% RH, 6 months) correlate with Arrhenius models to predict shelf-life .

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